![molecular formula C8H8ClN5 B1620273 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine CAS No. 31694-94-7](/img/structure/B1620273.png)
1-(4-Chlorobenzyl)-1h-tetrazol-5-amine
Overview
Description
“1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” is a compound that contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and an amine group attached to the 5-position of the tetrazole ring. The tetrazole ring is also attached to a benzyl group at the 1-position, which in turn is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” would likely show the tetrazole ring and the benzyl group in a planar configuration due to the sp2 hybridization of these atoms. The chlorine atom on the benzyl group would be in the same plane as the benzyl group .Chemical Reactions Analysis
Tetrazoles can participate in various reactions such as cycloaddition reactions, and can act as a bioisostere for the carboxylic acid functional group . The chlorine atom on the benzyl group can be replaced by other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” would depend on the characteristics of the tetrazole and benzyl groups. For example, tetrazoles are generally stable under normal conditions but can decompose under acidic conditions or high temperatures .Scientific Research Applications
Medicinal Chemistry and Drug Design
Tetrazole derivatives are crucial in medicinal chemistry due to their bioisosteric similarity to carboxylic acids and amides, offering metabolic stability and favorable physicochemical properties. This aspect has led to the incorporation of tetrazole units in several FDA-approved drugs. The significance of tetrazoles in drug design is highlighted by their ability to mimic functional groups, enhancing drug molecules' binding efficiency and stability (Neochoritis, Zhao, & Dömling, 2019). The study by Mittal and Awasthi (2019) further elaborates on the advancements in synthesizing 5-substituted 1H-tetrazoles, underscoring their pivotal role in developing clinical drugs like losartan, cefazolin, and alfentanil.
Materials Science
In the realm of materials science, tetrazole derivatives demonstrate promising applications due to their high nitrogen content. For instance, 1,5-diaminotetrazole-4N-oxide (SYX-9) emerges as a high-performing energetic material, showcasing impressive detonation velocities, which could revolutionize the development of explosives and propellants (Yocca, Zeller, Byrd, & Piercey, 2022). Additionally, tetrazole-based molecules are explored for their potential in nitrogen-rich gas generators, with certain derivatives showing high densities and positive heats of formation, indicating their utility in energetic applications (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorobenzyl)-1h-tetrazol-5-amine are the Beta-lactamase TEM enzymes found in Escherichia coli and Salmonella typhi . These enzymes are responsible for antibiotic resistance in these bacteria by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective .
Future Directions
The future directions for the study of “1-(4-Chlorobenzyl)-1h-tetrazol-5-amine” could include further investigation into its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, given the biological activity of many tetrazole-containing compounds .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]tetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-1-6(2-4-7)5-14-8(10)11-12-13-14/h1-4H,5H2,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEETZLWFCRIUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353211 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31694-94-7 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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